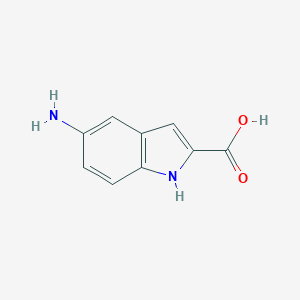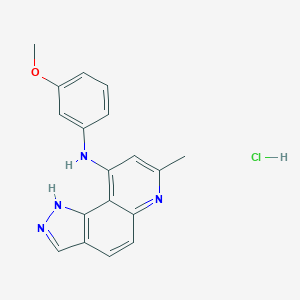
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is also known by its chemical name, MPQ, and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, which may explain its potential anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have a low toxicity profile, making it a potential candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in lab experiments include its potential anti-cancer and anti-inflammatory properties, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and the potential side effects associated with its use.
Direcciones Futuras
There are various future directions for the use of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the development of new drugs based on its structure. Additionally, studies could be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has shown promising results in various studies and has potential applications in various fields of scientific research. Its mechanism of action is not fully understood, but it has been found to possess anti-cancer and anti-inflammatory properties, induce apoptosis in cancer cells, and have a low toxicity profile. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline can be achieved through various methods, including the use of microwave-assisted synthesis, Suzuki coupling, and Sonogashira coupling. However, the most commonly used method is the Suzuki coupling reaction, which involves the reaction of 7-methyl-1H-pyrazolo(3,4-f)quinoline-9-boronic acid with 3-methoxyaniline in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
The potential applications of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research are vast. It has been found to possess anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Propiedades
Número CAS |
144588-46-5 |
|---|---|
Fórmula molecular |
C18H17ClN4O |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-f]quinolin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H16N4O.ClH/c1-11-8-16(21-13-4-3-5-14(9-13)23-2)17-15(20-11)7-6-12-10-19-22-18(12)17;/h3-10H,1-2H3,(H,19,22)(H,20,21);1H |
Clave InChI |
IULCIXJJJIOGBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
SMILES canónico |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
Sinónimos |
9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline 9-(3-anisidino)-7-methyl-1H-pyrazolo(3,4-f)quinoline monohydrochloride 9-m-anisidino-7-methyl-1H-pyrazolo(3,4-f)quinoline MAMPQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




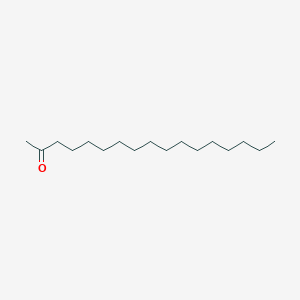
![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
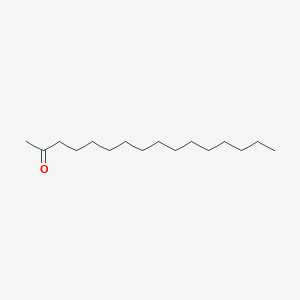
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
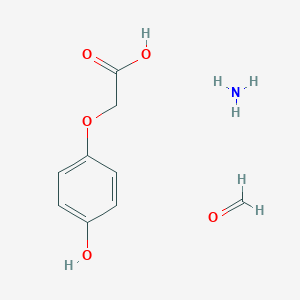

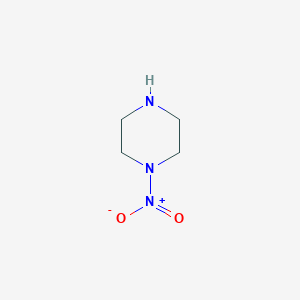
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

